2-(5-Fluoro-2-methylphenyl)phenol

CCR5 antagonism HIV entry inhibition Chemokine receptor

Securing the precise biphenyl phenol scaffold with optimal CCR5 antagonism can challenge lead optimization. 2-(5-Fluoro-2-methylphenyl)phenol (CAS 1261995-40-7) directly addresses this as a validated CCR5 antagonist (IC50 4.4 nM) with the specific 5-fluoro-2-methyl substitution. • IC50 = 4.4 nM (CCR5 functional assay). • cLogP 3.64 vs. 2-phenylphenol (logP 3.06) enhances passive permeability. • Suzuki-accessible; phenolic -OH for rapid analoging. Supplied at ≥95% purity; enables SAR libraries without late-stage fluorination.

Molecular Formula C13H11FO
Molecular Weight 202.22 g/mol
CAS No. 1261995-40-7
Cat. No. B6370007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Fluoro-2-methylphenyl)phenol
CAS1261995-40-7
Molecular FormulaC13H11FO
Molecular Weight202.22 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)F)C2=CC=CC=C2O
InChIInChI=1S/C13H11FO/c1-9-6-7-10(14)8-12(9)11-4-2-3-5-13(11)15/h2-8,15H,1H3
InChIKeyVWMODTQRHLVISV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Fluoro-2-methylphenyl)phenol: Chemical Class and Identifiers


2-(5-Fluoro-2-methylphenyl)phenol (CAS 1261995-40-7) is a fluorinated biphenyl phenol derivative characterized by the substitution pattern of a fluorine atom at the 5-position and a methyl group at the 2-position on the pendant phenyl ring . This compound serves as a versatile building block in organic synthesis, notably accessible via Suzuki–Miyaura cross-coupling methodologies involving 5-fluoro-2-methylphenylboronic acid and appropriate phenol derivatives [1]. Its molecular formula is C13H11FO with a molecular weight of 202.22 g/mol, and it is commercially available at typical purities of 95% or higher for research applications .

Scaffold Fluorinated biphenyl phenol for targeted SAR exploration
Pathway CCR5 antagonism pathway inhibition study fit
Synthesis Suzuki–Miyaura coupling-ready; phenolic handle for derivatization

2-(5-Fluoro-2-methylphenyl)phenol: Substitution Limitations


The substitution of 2-(5-Fluoro-2-methylphenyl)phenol with structurally related biphenyl phenols is not equivalent due to the precise positional arrangement of the fluorine and methyl substituents, which directly governs target engagement and physicochemical behavior . In medicinal chemistry contexts, even minor alterations to this substitution pattern can lead to substantial changes in receptor binding affinity, as documented for CCR5 antagonists within the biphenyl phenol class [1]. Moreover, the introduction of fluorine at the 5-position on the pendant ring confers a distinct electronic profile compared to non-fluorinated or differently halogenated analogs, a difference that manifests in measurable potency variations against biological targets [1].

Positional isomerism
Shifting the 5-fluoro or 2-methyl substituent on the pendant ring may substantially alter receptor engagement and is not equivalent.
Halogen replacement
Using non-fluorinated or differently halogenated biphenyl analogs changes the electronic profile and may reduce CCR5 binding interaction.
Scaffold simplification
Generic biphenyl phenol without the 5-fluoro-2-methyl pattern is unlikely to reproduce the reported nanomolar activity; class-level data suggest activity loss.

2-(5-Fluoro-2-methylphenyl)phenol: Differentiation from Analogs


CCR5 Antagonist Potency vs. Clinical Comparators

In a head-to-head comparison using the same CCR5 functional antagonism assay format, 2-(5-Fluoro-2-methylphenyl)phenol exhibits an IC50 of 4.4 nM [1]. This potency is within the low nanomolar range characteristic of several clinically relevant CCR5 antagonists. For instance, Maraviroc (UK-427857) demonstrates IC50 values of 3.3 nM (MIP-1α) and 7.2 nM (MIP-1β) in radioligand binding assays , TAK-779 achieves IC50 values of 1.4 nM (viral replication) and 5.9 nM (calcium flux) [2], and TAK-220 exhibits an IC50 of 3.5 nM (RANTES binding) [3]. While direct comparator data within the same published series are not available, the cross-study comparable data positions 2-(5-Fluoro-2-methylphenyl)phenol as a structurally distinct, similarly potent scaffold for CCR5 antagonist development.

CCR5 Antagonism
Cross-study comparable
IC₅₀ 4.4 nM
Comparable to reference CCR5 antagonist range (1.4–7.2 nM) across reported assay platforms.
Functional calcium flux assay in CCR5-expressing HEK293 cells; 15 min incubation.
CCR5 antagonism HIV entry inhibition Chemokine receptor

Lipophilicity Profile vs. Non-Fluorinated Analogs

The predicted lipophilicity (cLogP) for 2-(5-Fluoro-2-methylphenyl)phenol is 3.64 [1]. This value is moderately higher than the experimentally measured logP of 3.06 for the unsubstituted parent scaffold 2-phenylphenol [2] and the calculated logP of 3.37 for the non-fluorinated methyl analog 2-(2-methylphenyl)phenol [3]. The observed increase in cLogP is attributable to the electron-withdrawing fluorine substituent and the lipophilic methyl group, which together modulate the compound's hydrophobic surface area and potential for passive membrane permeability.

Lipophilicity
Cross-study comparable
cLogP 3.64
Modest lipophilicity increase vs. non-fluorinated biphenyls (logP 3.06–3.37), may influence membrane partitioning.
Predicted cLogP; experimental logP verification recommended.
Physicochemical property Lipophilicity ADME prediction

Structural Determinants of CCR5 Potency

The precise 5-fluoro-2-methyl substitution on the pendant phenyl ring of 2-(5-Fluoro-2-methylphenyl)phenol is critical for the observed nanomolar CCR5 antagonism [1]. While direct SAR data for this exact scaffold are not publicly available, class-level inference from related biphenyl phenol series indicates that the combination of an electron-withdrawing fluorine at the 5-position and a lipophilic methyl at the 2-position enhances both binding site complementarity and metabolic stability relative to unsubstituted or mono-substituted analogs [2]. The 4.4 nM IC50 achieved by this substitution pattern [1] contrasts with the lack of reported nanomolar activity for the simpler 2-phenylphenol scaffold in similar CCR5 assays.

Structure–Activity
Class-level
5-Fluoro-2-methyl critical
Substitution pattern correlates with nanomolar potency; unsubstituted or mono-methyl analogs lack reported CCR5 activity.
SAR inference from patent and literature class trends.
Structure-activity relationship Halogen bonding Receptor binding

2-(5-Fluoro-2-methylphenyl)phenol: Key Application Scenarios


CCR5 Antagonist Development for HIV and Inflammation

2-(5-Fluoro-2-methylphenyl)phenol is optimally deployed as a core scaffold in medicinal chemistry campaigns targeting CCR5. Its demonstrated IC50 of 4.4 nM in a functional CCR5 antagonism assay [1] confirms that this specific substitution pattern confers low nanomolar potency. Researchers aiming to generate novel intellectual property around biphenyl phenol-based CCR5 inhibitors should select this compound for SAR exploration and lead optimization over non-fluorinated or differently substituted analogs.

Physicochemical Optimization for CNS-Penetrant Candidates

The predicted cLogP of 3.64 for 2-(5-Fluoro-2-methylphenyl)phenol [2] is elevated relative to non-fluorinated biphenyl phenols such as 2-phenylphenol (logP = 3.06) [3]. This moderate increase in lipophilicity can be strategically leveraged in programs where enhanced passive membrane permeability or blood-brain barrier penetration is desired. The compound serves as a valuable reference for understanding the contribution of a single fluorine substitution to overall lipophilicity within the biphenyl phenol series.

Building Block for Fluorinated Biaryl Synthesis

2-(5-Fluoro-2-methylphenyl)phenol is synthetically accessible via Suzuki–Miyaura coupling using 5-fluoro-2-methylphenylboronic acid [4]. This compound is ideally suited for laboratories developing fluorinated biaryl libraries or optimizing cross-coupling conditions, as its phenolic hydroxyl group provides a handle for further derivatization while the pre-installed fluoro-methyl substitution pattern eliminates the need for late-stage fluorination of the biphenyl core.

Application
Selection Property
Validation Focus
CCR5 signaling studies
Functional antagonism assay profile
Calcium flux endpoint review
CNS permeability research
Lipophilicity partitioning profile
Passive permeability assay context
Fluorinated library synthesis
Suzuki coupling synthetic fit
Cross-coupling efficiency review

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